molecular formula C8H5ClN2O B1600142 5-Chloroquinoxalin-2-ol CAS No. 55687-19-9

5-Chloroquinoxalin-2-ol

Cat. No. B1600142
CAS RN: 55687-19-9
M. Wt: 180.59 g/mol
InChI Key: VXHYYFYGIHUVET-UHFFFAOYSA-N
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Description

5-Chloroquinoxalin-2-ol is a chemical compound with the CAS Number: 55687-19-9. It has a molecular weight of 180.59 . The IUPAC name for this compound is 5-chloro-2-quinoxalinol .


Synthesis Analysis

The synthesis of quinoxaline derivatives has been extensively studied over the past two decades . A common method to derive quinoxaline is the condensation reaction between ortho phenylenediamine and dicarbonyl compounds . This procedure requires a high temperature, a strong acid catalyst, and long hours of heating .


Molecular Structure Analysis

The linear formula of 5-Chloroquinoxalin-2-ol is C8H5ClN2O . The InChI code for this compound is 1S/C8H5ClN2O/c9-5-2-1-3-6-8 (5)10-4-7 (12)11-6/h1-4H, (H,11,12) .


Physical And Chemical Properties Analysis

5-Chloroquinoxalin-2-ol is a solid at room temperature . It has a high GI absorption and is BBB permeant . It is not a P-gp substrate but is a CYP1A2 inhibitor . The compound has a Log Po/w (iLOGP) of 1.7 .

Scientific Research Applications

Anti-Cancer & Anti-Proliferative Activity

5-Chloroquinoxalin-2-ol: has been studied for its potential in cancer treatment due to its ability to inhibit cell proliferation. Research indicates that derivatives of quinoxaline, including 5-Chloroquinoxalin-2-ol, can target cancer cells and prevent their growth, which is crucial for developing new oncology medications .

Anti-Microbial Activity

This compound exhibits significant anti-microbial properties, making it valuable in the development of new antibiotics. Its structure allows it to interact with bacterial cell walls, disrupting their integrity and leading to cell death .

Anti-Convulsant Activity

The neurological applications of 5-Chloroquinoxalin-2-ol include anti-convulsant properties. It can modulate neurotransmitter release or receptor activity, providing a basis for treating epilepsy and other seizure disorders .

Anti-Tuberculosis Activity

Tuberculosis remains a global health challenge, and 5-Chloroquinoxalin-2-ol has shown promise in combating Mycobacterium tuberculosis. Its mechanism may involve inhibiting the bacteria’s essential enzymes or disrupting its metabolic pathways .

Anti-Malarial Activity

Quinoxaline derivatives have a history of being effective against malaria5-Chloroquinoxalin-2-ol has been part of studies aiming to find more potent and less toxic treatments for this parasitic infection .

Anti-Leishmanial Activity

Leishmaniasis is a disease caused by protozoan parasites, and 5-Chloroquinoxalin-2-ol has demonstrated activity against these organisms. It could lead to new therapies for this often-neglected tropical disease .

Anti-HIV Activity

The fight against HIV/AIDS could benefit from the properties of 5-Chloroquinoxalin-2-ol . Its potential to interfere with viral replication makes it a candidate for antiretroviral drug development .

Anti-Inflammatory Activity

Inflammation is a common pathway in many diseases, and 5-Chloroquinoxalin-2-ol has shown anti-inflammatory effects. This could be exploited in treating chronic inflammatory conditions .

Safety and Hazards

The safety information for 5-Chloroquinoxalin-2-ol includes several hazard statements: H302-H315-H319-H335 . The precautionary statements include P261-P280-P301+P312-P302+P352-P305+P351+P338 .

properties

IUPAC Name

5-chloro-1H-quinoxalin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5ClN2O/c9-5-2-1-3-6-8(5)10-4-7(12)11-6/h1-4H,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VXHYYFYGIHUVET-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C(=C1)Cl)N=CC(=O)N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20443354
Record name 5-chloro-2-quinoxalinol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20443354
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

180.59 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Chloroquinoxalin-2-ol

CAS RN

55687-19-9
Record name 5-Chloro-2(1H)-quinoxalinone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=55687-19-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-chloro-2-quinoxalinol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20443354
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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